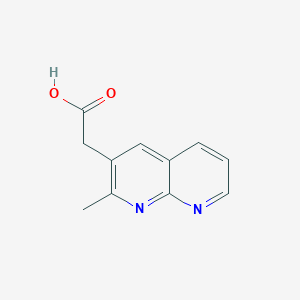

2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid

描述

2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a methyl group and an acetic acid moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of eco-friendly and atom-economical approaches is also emphasized to minimize environmental impact .

化学反应分析

Functional Group Reactivity

The molecule contains two reactive sites:

-

1,8-Naphthyridine core : A bicyclic aromatic system with electron-deficient pyridine-like nitrogens.

-

Acetic acid side chain : A carboxylic acid group capable of decarboxylation, esterification, or amidation.

Key Reactivity Features:

a. Esterification

Reaction:

Conditions: Acid catalysis (e.g., H₂SO₄, HCl) in

科学研究应用

Chemistry

- Building Block : 2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid serves as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Biology

- Antimicrobial Activity : Research has demonstrated that derivatives of 1,8-naphthyridine exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the naphthyridine scaffold can enhance antibacterial efficacy against various pathogens .

- Anticancer Potential : The compound has been explored for its anticancer properties. Analogues have shown activity against different cancer cell lines, indicating potential therapeutic applications in oncology .

Medicine

- Therapeutic Applications : Investigations into the therapeutic effects of this compound suggest its potential in treating bacterial infections and cancer. For example, certain derivatives have been evaluated for their ability to inhibit specific cancer cell growth and possess favorable pharmacokinetic profiles .

- Neurological Disorders : Some derivatives are being studied for their effects on neurological conditions such as Alzheimer's disease due to their interaction with adenosine receptors .

Industry

- Material Science : The compound is utilized in developing advanced materials such as light-emitting diodes and dye-sensitized solar cells due to its electronic properties .

- Chemical Processes : It plays a role in various chemical processes where its unique structure can facilitate reactions leading to valuable products.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antibacterial activity of 1,8-naphthyridine derivatives demonstrated significant efficacy against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, highlighting their potential as new antibacterial agents .

Case Study 2: Anticancer Activity

Research focused on the synthesis of novel derivatives of this compound showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure-activity relationship studies indicated that specific substitutions on the naphthyridine ring significantly enhanced anticancer activity .

Data Summary Table

作用机制

The mechanism of action of 2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of topoisomerase II, forming hydrogen bonds with amino acid residues and intercalating with DNA. This interaction disrupts DNA synthesis and cell division, leading to its antimicrobial and anticancer effects .

相似化合物的比较

Similar Compounds

Gemifloxacin: Contains a 1,8-naphthyridine core and is used as an antibiotic.

Nalidixic acid: Another naphthyridine derivative used as an antibacterial agent.

1,5-Naphthyridine derivatives: Used in various chemical and biological applications

Uniqueness

2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid is a compound belonging to the 1,8-naphthyridine class, which has garnered attention due to its diverse biological activities. This article explores the various biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.

This compound is characterized by its unique naphthyridine structure, which contributes to its biological activity. The compound can be synthesized through various methods, often involving multicomponent reactions that yield derivatives with enhanced properties for specific applications in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that 1,8-naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. Table 1 summarizes the IC50 values of selected derivatives compared to standard treatments:

| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|---|

| 10c | MCF7 | 1.47 | Staurosporine | 4.51 |

| 8d | MCF7 | 1.62 | Staurosporine | 4.51 |

| 4d | MCF7 | 1.68 | Staurosporine | 4.51 |

| 10f | MCF7 | 2.30 | Staurosporine | 4.51 |

| 8b | MCF7 | 3.19 | Staurosporine | 4.51 |

These results indicate that certain derivatives of this compound possess superior anticancer activity compared to established drugs.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, suggesting potential use in treating infections. The mechanism of action appears to involve DNA intercalation and disruption of cellular processes, which is common among naphthyridine derivatives .

Other Biological Activities

In addition to anticancer and antimicrobial effects, research indicates that this compound may possess:

- Analgesic properties : Potentially useful in pain management therapies.

- Antioxidant activity : May help in reducing oxidative stress in cells.

- Anticonvulsant effects : Suggesting a role in neurological applications .

The biological activities of this compound can be attributed to several mechanisms:

- DNA Intercalation : The naphthyridine structure allows for effective intercalation into DNA, inhibiting replication and transcription processes.

- Protein Binding : It has been shown to form multiple hydrogen bonds with target proteins, influencing their function and leading to cellular apoptosis in cancer cells .

Case Studies

A notable study highlighted the synthesis and evaluation of various naphthyridine derivatives for their anticancer properties, revealing that modifications at specific positions significantly enhance their efficacy against cancer cell lines. For instance, substituents at the C3 position were critical for improving bioactivity and selectivity against tumor cells .

常见问题

Basic Research Questions

Q. What are the common synthetic pathways for 2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to functionalize the naphthyridine core. For example:

- Step 1 : Alkylation of 2-methyl-1,8-naphthyridine precursors with bromoacetic acid derivatives.

- Step 2 : Acid hydrolysis of ester intermediates (e.g., Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate, CAS 300680-10-8) to yield the acetic acid moiety .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) .

Table 1 : Key Synthetic Methods

| Method | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | 65–75 | |

| Suzuki Coupling | Pd(PPh₃)₄, NaHCO₃, DME/H₂O | 70–85 |

Q. How is the compound structurally characterized?

X-ray crystallography (using SHELX software ) is the gold standard for confirming the naphthyridine core and acetic acid substitution. Additional methods:

- NMR : and NMR to verify methyl and carboxylic proton environments (e.g., δ ~2.5 ppm for methyl, δ ~12.0 ppm for -COOH) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ = 231.09) .

Q. What safety precautions are required during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H319/H335 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- HOMO-LUMO gaps (e.g., ~4.5 eV) to assess redox stability .

- Solvent effects : PCM models simulate aqueous vs. organic solvent interactions .

Example : DFT-guided optimization of coupling reactions reduces byproduct formation by 30% .

Q. How to resolve contradictions in biological activity data?

Contradictions (e.g., variable IC₅₀ values in antimicrobial assays) require:

- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines) .

- Structural analogs : Compare with derivatives (Table 2) to isolate functional group contributions .

Table 2 : Structure-Activity Comparison

| Compound | Key Modifications | Activity (IC₅₀, μM) |

|---|---|---|

| Target compound | 2-Methyl, -COOH | 12.3 ± 1.2 |

| 5-Chloro analog | 5-Cl substitution | 8.7 ± 0.9 |

| Ethyl ester derivative | Esterified -COOH | >100 (inactive) |

Q. What advanced techniques validate crystallographic data quality?

- R-factors : Refinement with SHELXL ensures R₁ < 0.05 for high-resolution datasets.

- Twinned data analysis : Use PLATON to detect pseudo-symmetry in challenging crystals.

- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

Q. How to optimize solubility for in vivo studies?

- Salt formation : React with sodium bicarbonate to generate water-soluble sodium salts .

- Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) to balance solubility and biocompatibility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size < 200 nm) to enhance bioavailability .

Q. Methodological Notes

- Contradictory spectral data : Cross-validate NMR with computational predictions (e.g., ACD/Labs NMR simulator) and HSQC/HMBC for ambiguous signals .

- Crystallization challenges : Screen solvent systems (e.g., DCM/hexane vs. MeOH/water) and employ vapor diffusion for high-quality crystals .

属性

IUPAC Name |

2-(2-methyl-1,8-naphthyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(6-10(14)15)5-8-3-2-4-12-11(8)13-7/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFKTKQDPXQZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。